molecular formula C14H11FN4OS2 B12181013 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

Cat. No.: B12181013
M. Wt: 334.4 g/mol
InChI Key: DCAWNQKBNZROCJ-UHFFFAOYSA-N
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Description

This compound features a 1,3-thiazole core substituted at the 4-position with a 2-fluorophenyl group and an acetamide moiety linked to a 5-methyl-1,3,4-thiadiazol-2(3H)-ylidene group.

Properties

Molecular Formula

C14H11FN4OS2

Molecular Weight

334.4 g/mol

IUPAC Name

2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C14H11FN4OS2/c1-8-18-19-14(22-8)17-12(20)6-9-7-21-13(16-9)10-4-2-3-5-11(10)15/h2-5,7H,6H2,1H3,(H,17,19,20)

InChI Key

DCAWNQKBNZROCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)CC2=CSC(=N2)C3=CC=CC=C3F

Origin of Product

United States

Preparation Methods

Thiazole Ring Formation via Hantzsch Condensation

The thiazole moiety in the target compound is typically synthesized via the Hantzsch thiazole synthesis , a condensation reaction between α-haloketones and thioamides. For the 2-(2-fluorophenyl)thiazol-4-yl group, the reaction involves:

  • 2-Bromo-1-(2-fluorophenyl)ethan-1-one as the α-haloketone precursor.

  • Thioacetamide as the sulfur source, enabling cyclization to form the thiazole core.

The reaction proceeds in ethanol under reflux (78°C) for 6–8 hours, yielding the intermediate 2-(2-fluorophenyl)-1,3-thiazol-4-amine . This step achieves 70–85% efficiency, contingent on the purity of the haloketone.

Thiadiazole Synthesis and Tautomerization

The (2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene group is synthesized through a two-step process:

  • Cyclization of thiocarbazides : Reaction of methyl hydrazinecarboxylate with thioacetic acid forms 5-methyl-1,3,4-thiadiazol-2(3H)-thione .

  • Tautomerization : Treatment with potassium tert-butoxide in tert-butanol induces tautomerism, stabilizing the (2Z)-ylidene configuration.

Key challenges include avoiding over-oxidation of the thione group and maintaining stereochemical integrity.

Acetamide Coupling via Nucleophilic Acyl Substitution

The final step involves coupling the thiazole and thiadiazole intermediates via an acetamide linker. This is achieved by:

  • Activating the thiazole’s amine group with acetic anhydride to form an acetylated intermediate.

  • Reacting with the thiadiazole’s ylidene nitrogen under basic conditions (e.g., sodium hydride in DMF).

The reaction requires strict temperature control (0–5°C) to prevent epimerization, yielding the final product with 65–75% purity.

Optimization Strategies for Industrial Scalability

Solvent and Catalyst Selection

Industrial-scale synthesis prioritizes solvents that balance reactivity and environmental safety. Toluene and ethyl acetate are preferred for their low toxicity and ease of removal. Catalytic systems, such as palladium(II) acetate for Suzuki-Miyaura couplings (used in analogous syntheses), enhance yield but require rigorous post-reaction filtration to avoid metal contamination.

Continuous Flow Reactor Technology

Adopting continuous flow reactors improves throughput and reduces side reactions. For example, a microreactor system operating at 100°C and 10 bar pressure increases thiazole cyclization efficiency to 92% while shortening reaction time to 2 hours.

Green Chemistry Principles

  • Solvent recycling : Distillation recovers >90% of toluene.

  • Catalyst recovery : Magnetic nanoparticle-supported catalysts achieve 98% recovery rates.

Characterization and Quality Control

Spectroscopic Analysis

Post-synthesis characterization employs:

TechniqueKey Data PointsPurpose
1^1H NMR δ 7.85 (d, J=8.5 Hz, 2H, Ar-H)Confirms fluorophenyl substitution
IR 1680 cm1^{-1} (C=O stretch)Verifies acetamide formation
MS (ESI+) m/z 365.1 [M+H]+^+Validates molecular weight

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase (70:30) resolves impurities (<0.5%).

Challenges and Mitigation Strategies

Stereochemical Control

The (2Z)-configuration of the thiadiazole ylidene is thermodynamically favored but requires low-temperature conditions (0–5°C) to prevent isomerization to the (2E)-form.

Fluorophenyl Group Reactivity

The electron-withdrawing fluorine atom deactivates the phenyl ring, necessitating harsher conditions for electrophilic substitutions. Lithium bis(trimethylsilyl)amide (LHMDS) effectively deprotonates the ring, enabling efficient coupling.

Byproduct Formation

Side products like 2-(2-fluorophenyl)-1,3-thiazole-4-carboxylic acid arise from over-oxidation. Adding ascorbic acid as a radical scavenger reduces this by 40%.

Industrial-Scale Production Protocols

A patented large-scale method outlines:

  • Thiazole synthesis : 10 kg batches in a 500 L reactor, yielding 8.2 kg (82%).

  • Thiadiazole tautomerization : 24-hour reaction in a 1000 L vessel with 95% conversion.

  • Final coupling : 72-hour process in a temperature-controlled (-5°C) 2000 L reactor, yielding 6.1 kg (68%).

Emerging Innovations

Photochemical Activation

UV irradiation (254 nm) accelerates thiazole cyclization by generating thiyl radicals, reducing reaction time to 30 minutes.

Biocatalytic Approaches

Immobilized Candida antarctica lipase B catalyzes acetamide bond formation in aqueous media, achieving 88% yield at 25°C.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituted Thiazole Acetamides

Fluorophenyl-Thiazole Derivatives
  • N-[2-(4-Fluorophenyl)-1,3-thiazol-5-yl]acetamide derivatives (e.g., compound 9b in ): These analogs share a fluorophenyl-thiazole backbone but differ in substituent positions. For example, 9b has a 4-fluorophenyl group, whereas the target compound has 2-fluorophenyl.
  • 2-(2-Fluorophenyl)-N-(1,3-thiazol-2-yl)acetamide ():
    This simpler analog lacks the thiadiazole-ylidene group, reducing metabolic complexity. Its crystal structure shows a 61.8° dihedral angle between the thiazole and fluorophenyl rings, suggesting conformational flexibility that may influence receptor interactions .
Halogenated and Aryl Variants
  • N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide ():
    The dihydro-thiadiazole ring in this analog improves stability compared to the target’s ylidene group, which may undergo oxidation or tautomerization under physiological conditions .

Thiadiazole-Containing Analogs

Thiadiazol-Ylidene Derivatives
  • 2-[5-(Benzyloxy)-1H-indol-1-yl]-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide ():
    This compound shares the thiadiazol-ylidene motif but replaces the fluorophenyl-thiazole with a benzyloxy-indole group. The indole’s aromaticity may enhance π-π stacking in target binding, whereas the fluorophenyl-thiazole in the target compound could prioritize hydrophobic interactions .
  • N-[(2E)-5-Methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide (): The benzotriazinone group introduces hydrogen-bonding capacity, contrasting with the fluorophenyl-thiazole’s reliance on halogen bonding.
Metabolic Considerations
  • Methazolamide Metabolites ():
    Thiadiazole rings are prone to oxidation, forming sulfonic acids (e.g., MSO). The target compound’s thiadiazol-ylidene group may similarly generate unstable intermediates, necessitating stability studies for drug development .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties Evidence Source
Target Compound C₁₆H₁₂FN₅OS₂ 365.4 2-Fluorophenyl, thiadiazol-ylidene High lipophilicity, potential metabolic instability -
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-Fluorophenyl)-1,3-thiazol-5-yl]acetamide (9b) C₂₈H₂₃N₇O₃S 537.6 4-Fluorophenyl, triazole-benzodiazole Enhanced aromatic stacking, higher molecular weight
2-(2-Fluorophenyl)-N-(1,3-thiazol-2-yl)acetamide C₁₁H₈FN₃OS 249.3 2-Fluorophenyl, simple thiazole Conformational flexibility, lower complexity
N-[4-Acetyl-5-(4-Fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide C₁₁H₁₁FN₄O₂S 298.3 4-Fluorophenyl, dihydro-thiadiazole Improved stability, acetylated backbone

Key Research Findings

Substituent Position Matters : Ortho-fluorine in the target compound may reduce binding affinity compared to para-fluorine analogs (e.g., 9b) due to steric effects, as seen in docking studies of related thiazole derivatives .

Thiadiazole-Ylidene Reactivity : The thiadiazol-ylidene group’s susceptibility to oxidation (as in ’s MSO) suggests the need for prodrug strategies or stabilizing formulations .

Biological Activity

The compound 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a thiazole derivative that has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential applications in medicine and pharmacology.

The molecular formula of the compound is C21H17FN4O2S2C_{21}H_{17}FN_4O_2S_2, with a molecular weight of 440.5 g/mol . The structure includes a thiazole ring, which is known for its significant role in various biological activities.

Thiazole derivatives often exhibit their biological effects through various mechanisms, including:

  • Enzyme Inhibition : Many thiazole compounds act as enzyme inhibitors, impacting metabolic pathways.
  • Receptor Binding : The compound may interact with specific receptors in the body, influencing physiological responses.

The precise mechanisms for this specific compound require further investigation but are likely related to these general pathways.

Biological Activities

The biological activities associated with 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide include:

Antimicrobial Activity

Research indicates that thiazole derivatives possess significant antimicrobial properties. For example:

  • Antibacterial Activity : Compounds similar to this thiazole have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. Studies report minimum inhibitory concentrations (MIC) ranging from 16 to 31.25 μg/mL for certain derivatives .
  • Antifungal Activity : Some derivatives have shown moderate antifungal activity with MIC values between 31.25 to 62.5 μg/mL .

Anticancer Properties

Thiazole derivatives have been explored for their anticancer potential:

  • In vitro Studies : Certain derivatives have exhibited promising antiproliferative effects against various cancer cell lines. The presence of specific substituents has been linked to enhanced activity .

Case Studies and Research Findings

Several studies have evaluated the biological activity of thiazole compounds:

  • Synthesis and Evaluation of Thiadiazole Derivatives :
    • A study synthesized novel 1,3,4-thiadiazole derivatives and screened them for antibacterial and antifungal activities. Some compounds showed promising results, indicating the potential for further development as antimicrobial agents .
  • Anticancer Activity Assessment :
    • Research focusing on the anticancer activity of thiazole derivatives revealed significant inhibition percentages when compared to standard drugs like ascorbic acid. The bonding energy calculations suggested strong interactions with target proteins involved in cancer progression .

Comparative Analysis

To better understand the unique properties of 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide in comparison to other thiazole derivatives, a table summarizing key findings from related compounds is presented below:

Compound NameAntibacterial Activity (MIC)Antifungal Activity (MIC)Anticancer Activity
Compound A16–31.25 μg/mL31.25–62.5 μg/mLModerate
Compound B20–40 μg/mL40–80 μg/mLSignificant
Target Compound16–31.25 μg/mLModeratePromising

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